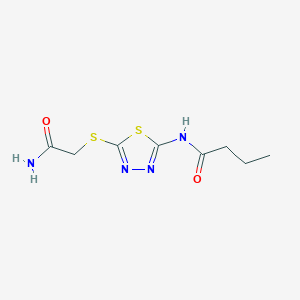

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Description

Properties

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S2/c1-2-3-6(14)10-7-11-12-8(16-7)15-4-5(9)13/h2-4H2,1H3,(H2,9,13)(H,10,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPWRDHYIBYQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide typically involves the reaction of 2-amino-2-oxoethyl thiol with a suitable thiadiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2-amino-2-oxoethylthio group is distinct from common substituents like benzylthio or arylthio in analogs. This unique substitution may influence hydrogen bonding and solubility.

Physicochemical Properties

While direct data on the target compound is unavailable, analogs provide insights into trends:

Table 1: Melting Points and Yields of Selected Analogs

Analysis :

- Bulky substituents (e.g., benzylthio) correlate with higher yields (up to 88%) compared to smaller groups like ethylthio (68–78%) .

- Melting points vary widely (133–179°C), influenced by crystallinity and intermolecular interactions (e.g., hydrogen bonding from acetamide groups). The target compound’s 2-amino-2-oxoethyl group may lower its melting point due to increased polarity and solubility.

Antimicrobial Activity

Analogous compounds exhibit notable antimicrobial properties:

- Compound 52 () showed broad-spectrum activity against Staphylococcus aureus and Pseudomonas aeruginosa, attributed to its thiophene and triazole substituents .

Anticonvulsant and Antitumor Activity

- In , dichlorobenzylthio and methoxybenzylthio analogs demonstrated potent anticonvulsant activity (ED50 = 0.65–2.72 μmol/kg), likely due to hydrophobic interactions with neuronal targets .

- Compounds 3 and 8 () induced apoptosis in glioma cells via Akt inhibition (86–92% activity), suggesting that similar thioacetamide derivatives could target kinase pathways .

Inference for Target Compound: The 2-amino-2-oxoethylthio group may enhance water solubility, improving bioavailability for central nervous system or antimicrobial applications. However, the absence of aromatic moieties (e.g., benzyl) might reduce lipid membrane affinity compared to analogs in and .

Biological Activity

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

- Coupling with Butyramide : The butyramide moiety is introduced via a coupling reaction with an appropriate acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The molecular formula for this compound is with a molecular weight of approximately 230.30 g/mol.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-thiadiazole nucleus exhibit notable anticancer activity. Mechanisms attributed to this activity include:

- Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives have been shown to inhibit nucleic acid synthesis, which is crucial for cancer cell proliferation .

- Targeting Key Enzymes : These compounds may act as inhibitors of enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is vital for guanosine nucleotide synthesis .

Table 1 summarizes the anticancer activities of various thiadiazole derivatives:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.28 | Inhibition of DNA replication |

| Compound B | A549 (lung cancer) | 0.52 | Histone deacetylase inhibition |

| This compound | SK-MEL-2 (melanoma) | 4.27 | Apoptosis induction |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have demonstrated effectiveness against various pathogens, including bacteria and fungi. The mechanisms may involve:

- Disruption of Cell Membrane Integrity : Thiadiazoles can interact with microbial membranes, leading to increased permeability and cell death .

Table 2 lists some antimicrobial activities:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective at low concentrations | |

| Candida albicans | Inhibitory effects observed |

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects through modulation of inflammatory pathways. It may inhibit key signaling molecules involved in inflammation, thus reducing tissue damage and promoting healing .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of thiadiazole derivatives in various disease models:

- In Vivo Studies : Animal models have demonstrated that this compound can significantly reduce tumor size and improve survival rates in cancer models.

- Molecular Docking Studies : Computational studies suggest strong binding affinity to targets involved in cancer progression and inflammation pathways.

Q & A

Basic: What are the standard synthetic routes for N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide?

Methodological Answer:

The compound can be synthesized via multi-step reactions involving:

- Thiolation : Introducing the thioether group using potassium carbonate and thiol-containing intermediates in dry acetone under reflux conditions .

- Amide Coupling : Reacting with butyryl chloride in dimethyl sulfoxide (DMSO) with N-ethylmorpholine as a base to form the amide bond, followed by solvent evaporation and recrystallization .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product. Structural confirmation is performed via , , and mass spectrometry (MS) .

Basic: How is the molecular structure of this compound validated?

Methodological Answer:

- Spectroscopic Analysis : identifies proton environments (e.g., NH at δ 6.8–7.2 ppm, thiadiazole protons at δ 8.1–8.5 ppm), while confirms carbonyl (C=O, ~170 ppm) and thiadiazole carbons .

- X-ray Crystallography : Resolves bond lengths and angles, especially the planarity of the thiadiazole ring and hydrogen-bonding interactions involving the acetamide group .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, and S percentages to confirm purity .

Basic: What reaction mechanisms govern its synthesis?

Methodological Answer:

- Nucleophilic Substitution : Thiol groups attack electrophilic carbons in intermediates (e.g., halogenated thiadiazoles), facilitated by bases like KCO .

- Condensation Reactions : Amide bond formation via activation of carboxylic acids (e.g., using POCl or SOCl) and coupling with amines under reflux .

- Cyclization : Formation of the 1,3,4-thiadiazole ring via dehydrative cyclization of thiosemicarbazides in acidic conditions .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Factorial Design : Use a 2 factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example, higher yields are observed in DMSO at 90°C with 1.5 equiv. of N-ethylmorpholine .

- AI-Driven Optimization : Implement machine learning models (e.g., COMSOL Multiphysics simulations) to predict optimal reaction parameters and minimize side reactions .

- In Situ Monitoring : Employ HPLC or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Advanced: How to resolve contradictions between spectral data and predicted structures?

Methodological Answer:

- Isotopic Labeling : Use -labeled precursors to distinguish overlapping NMR signals in the thiadiazole and acetamide regions .

- DFT Calculations : Compare experimental shifts with density functional theory (DFT)-predicted values to validate tautomeric forms or stereoelectronic effects .

- Single-Crystal Analysis : Resolve ambiguities (e.g., rotational isomers) via X-ray diffraction of crystallized samples .

Advanced: What strategies are used to assess its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against lipoxygenase (LOX) or cyclooxygenase (COX) using spectrophotometric methods (e.g., monitoring absorbance changes at 234 nm for LOX) .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina, focusing on hydrogen bonds between the acetamide group and active-site residues .

- In Vivo Models : Evaluate pharmacokinetics in rodent models, measuring bioavailability and metabolite profiles via LC-MS/MS .

Advanced: How to design a reactor for scalable synthesis?

Methodological Answer:

- Continuous Flow Systems : Use microreactors to enhance heat/mass transfer and reduce reaction times (e.g., 30-minute residence time vs. 6 hours in batch) .

- Membrane Separation : Integrate ceramic membranes for in-line purification, removing unreacted starting materials and byproducts .

- Process Simulation : Model energy requirements and solvent recovery using Aspen Plus to minimize waste and costs .

Advanced: How to address reproducibility challenges in cross-study comparisons?

Methodological Answer:

- Standardized Protocols : Adopt OECD guidelines for reaction conditions (e.g., fixed solvent ratios, catalyst purity >99%) to reduce variability .

- Open Data Repositories : Share raw NMR/MS datasets in platforms like Zenodo for independent validation .

- Interlaboratory Studies : Collaborate with multiple labs to identify systematic errors (e.g., calibration drift in HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.